molecular formula C19H19N5O2 B2383683 N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide CAS No. 878734-88-4

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

Cat. No.: B2383683
CAS No.: 878734-88-4
M. Wt: 349.394
InChI Key: BEVYRZGMLZNZCB-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group and a 3-methylphenyl group at the 1-position.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-5-4-6-17(11-12)24-13(2)18(22-23-24)19(26)21-16-9-7-15(8-10-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVYRZGMLZNZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Methyl-1-(3-Methylphenyl)-1,2,3-Triazole-4-Carboxylic Acid

The triazole backbone is synthesized through a cyclization reaction between 3-methylphenyl azide and ethyl acetoacetate. Adapted from Ravi et al., sodium ethoxide in ethanol facilitates the reaction, yielding the intermediate carboxylic acid (Fig. 1). Key parameters include:

  • Reagents : 3-Methylphenyl azide (0.1 mol), ethyl acetoacetate (0.1 mol), sodium ethoxide (20 mL), absolute ethanol (40 mL).
  • Conditions : Reflux at 80°C for 4 hours.
  • Yield : 68% after recrystallization from ethanol.

Spectroscopic Validation :

  • IR (KBr) : 3450–3500 cm⁻¹ (O–H stretch), 1610 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 2.47 (s, 3H, CH₃), 7.60–7.70 (m, 5H, Ar–H), 10.5 (s, 1H, COOH).
  • ¹³C NMR : δ 168.8 (COOH), 138.1 (triazole C), 22.1 (CH₃).

Alternative Routes: Click Chemistry Considerations

While Huisgen azide-alkyne cycloaddition is a common triazole synthesis method, the cited studies favor cyclization with β-keto esters due to higher regioselectivity. Ethyl acetoacetate’s enolate selectively attacks the azide’s electrophilic nitrogen, ensuring 1,4-disubstituted triazole formation.

Amidation Strategies for Carboxamide Formation

Acid Chloride-Mediated Amidation

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-acetamidoaniline (Fig. 2):

  • Reagents : 5-Methyl-1-(3-methylphenyl)triazole-4-carboxylic acid (0.05 mol), SOCl₂ (0.06 mol), pyridine (0.3 mL), 4-acetamidoaniline (0.055 mol).
  • Conditions : Toluene solvent, 0–5°C during SOCl₂ addition, 25–30°C for 4 hours post-amine addition.
  • Workup : Ethyl acetate extraction, NaHCO₃ wash, drying (Na₂SO₄), vacuum distillation.
  • Yield : 72–75% after recrystallization.

Spectroscopic Validation :

  • IR (KBr) : 3226 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (amide C=O).
  • ¹H NMR (DMSO-d₆) : δ 2.42 (s, 3H, triazole-CH₃), 2.10 (s, 3H, COCH₃), 7.30–7.50 (m, 8H, Ar–H).
  • MS : m/z 353 (M⁺).

Carbodiimide-Assisted Amidation

A milder approach employs 1,1′-carbonyldiimidazole (CDI) for acid activation (Fig. 3):

  • Reagents : Carboxylic acid (5.00 mmol), CDI (5.00 mmol), 4-acetamidoaniline (5.00 mmol).
  • Conditions : Acetonitrile solvent, 50°C for 30 min (activation), 70°C for 1 hour (amination).
  • Yield : 85% after ethanol recrystallization.

Advantages : Avoids corrosive SOCl₂; higher yields due to reduced side reactions.

Comparative Analysis of Amidation Methods

Parameter SOCl₂ Method CDI Method
Yield (%) 72–75 85
Reaction Time (h) 6 1.5
Byproduct Formation HCl gas Imidazole
Purification Complexity Moderate Low

The CDI method is preferable for lab-scale synthesis due to operational safety and efficiency. However, SOCl₂ remains viable for bulk production where cost constraints dominate.

Structural Confirmation via X-ray Crystallography

While no crystal data exists for the title compound, analogous structures (e.g., ZEQTOG) reveal:

  • Triazole Geometry : Near-planar arrangement with dihedral angles <10° between triazole and aryl rings.
  • Intermolecular Interactions : N–H···O hydrogen bonds stabilize the carboxamide moiety, as observed in Hirshfeld surface analyses.

Scalability and Industrial Considerations

  • Solvent Selection : Toluene (SOCl₂ method) vs. acetonitrile (CDI method). The latter’s higher polarity improves amine solubility.
  • Catalyst Use : Pyridine (SOCl₂ method) neutralizes HCl, preventing protonation of the amine.
  • Temperature Control : Critical during exothermic SOCl₂ addition to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the acetamido group, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide exhibits significant anticancer properties. Studies indicate that compounds with similar triazole structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives of triazoles have shown effectiveness against multiple cancer cell lines, suggesting a promising avenue for drug development in oncology .

Antimicrobial Properties
The compound's structure allows it to interact with microbial targets, leading to potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit enzyme activity, which could be harnessed in developing new antifungal agents. Investigations into related compounds have revealed their efficacy against various bacterial and fungal strains, indicating that this compound may share similar properties .

Biological Studies

Enzyme Inhibition
this compound can serve as a tool compound in biological studies aimed at understanding enzyme interactions. The triazole ring is known to form hydrogen bonds with amino acid residues in active sites, potentially inhibiting enzyme activity. This feature is critical in drug design, particularly for targeting enzymes involved in disease pathways .

Receptor Modulation
The compound may also interact with various receptors, modulating their activity. Such interactions are essential for developing drugs that target specific signaling pathways involved in diseases like cancer and inflammation. Research into similar compounds has shown that receptor modulation can lead to therapeutic effects, making this compound a candidate for further exploration in pharmacology .

Material Science Applications

Novel Material Development
The unique chemical structure of this compound positions it as a potential building block in material science. Its ability to form stable complexes and interact with other materials could lead to the development of novel polymers or composite materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Study/Research Focus Area Findings
ACS Omega Study Anticancer ActivitySignificant growth inhibition in multiple cancer cell lines.
PMC Research Antimicrobial PropertiesDemonstrated effectiveness against various microbial strains.
J-STAGE Publication Enzyme InhibitionPotential to inhibit key enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and acetamido group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Core Structural Variations

Triazole derivatives often differ in substituent patterns on the triazole ring and the aryl/amide groups. Key structural variations include:

  • Triazole substituents : Position and type of alkyl/aryl groups (e.g., 3-methylphenyl vs. 4-methylphenyl or 2-methylphenyl).
  • Carboxamide substituents: Nature of the aryl group (e.g., 4-acetamidophenyl vs. 4-acetylphenyl or 4-cyanophenyl).
  • Additional functional groups : Inclusion of halogens, nitriles, or heterocycles (e.g., thiazole or pyrazole rings).

Table 1: Structural Comparison of Selected Triazole and Pyrazole Carboxamides

Compound Name Core Heterocycle R1 (Triazole/Pyrazole Substituent) R2 (Amide Substituent) Molecular Formula Melting Point (°C)
N-(4-Acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide 1,2,3-Triazole 3-methylphenyl 4-acetamidophenyl C20H20N6O2 Not reported
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide 1,2,3-Triazole 2-methylphenyl 4-acetylphenyl C19H17N5O2 Not reported
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide (3a) Pyrazole Phenyl (1-position) 4-cyanophenyl C21H15ClN6O 133–135
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-triazole-4-carboxylic acid 1,2,3-Triazole Thiazolyl (3-methylbenzyl) Carboxylic acid C15H13N5O2S Not reported

Physicochemical Properties

  • Thermal stability : Pyrazole derivatives (e.g., 3a) exhibit higher melting points (~133–135°C) due to stronger intermolecular interactions .

Biological Activity

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Structure:
The molecular formula of this compound is C25H20N6O3C_{25}H_{20}N_6O_3, with a molecular weight of 452.47 g/mol. The structure features a triazole ring, an acetamido group, and multiple aromatic rings which contribute to its biological activity.

Key Properties:

PropertyValue
Molecular Weight452.47 g/mol
LogP3.8047
Polar Surface Area94.918 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Triazole Ring:
    • Achieved through a cycloaddition reaction between an azide and an alkyne.
  • Introduction of Functional Groups:
    • Subsequent steps involve the introduction of acetamido and methyl groups via substitution reactions.
  • Final Carboxamide Formation:
    • The triazole intermediate is reacted with appropriate carboxylic acid derivatives to yield the final product.

Biological Activity

Research indicates that compounds within the triazole class exhibit a range of biological activities, including:

Anticancer Activity:

  • Studies have shown that this compound can inhibit cancer cell proliferation. Specifically, it has demonstrated significant activity against breast cancer cells (MDA-MB-231), enhancing apoptosis through caspase activation at concentrations as low as 1 μM .

Mechanism of Action:

  • The compound may exert its effects by interacting with specific molecular targets, inhibiting enzyme activity or modulating receptor signaling pathways. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .

Antimicrobial Properties:

Case Studies and Research Findings

A selection of case studies highlights the biological activity of similar compounds within the triazole family:

  • Microtubule Destabilization:
    • Certain triazole derivatives have been shown to inhibit microtubule assembly significantly, indicating potential for use in cancer therapies targeting cell division .
  • Apoptosis Induction:
    • Compounds structurally related to this compound have been reported to induce morphological changes in cancer cells and enhance apoptotic markers like caspase-3 activity .

Q & A

Q. What are the established synthetic pathways for N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of triazole carboxamide derivatives typically involves multi-step reactions, including:

  • Step 1 : Condensation of substituted anilines (e.g., 4-acetamidoaniline) with isocyanides or acyl chlorides to form intermediate carboximidoyl chlorides.
  • Step 2 : Cyclization via copper-catalyzed azide-alkyne click chemistry (CuAAC) to construct the triazole ring .
  • Step 3 : Purification using column chromatography and characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Monitor reaction progress via TLC with UV visualization.
  • Adjust reaction temperature (60–80°C) to balance yield and byproduct formation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • 1H^1H-NMR to confirm proton environments (e.g., acetamido NH at δ 10.2–10.5 ppm, triazole protons at δ 7.8–8.2 ppm).
    • IR spectroscopy to identify carbonyl (C=O) stretches (~1650 cm1^{-1}) and triazole ring vibrations .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include bond lengths (C-N: 1.32–1.38 Å) and torsional angles to assess planarity .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In Vitro Assays :
    • Enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based readouts.
    • Cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Target Interaction :
    • Molecular docking with AutoDock Vina to predict binding affinities to proteins like EGFR or COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different studies?

Discrepancies often arise from variations in experimental design:

  • Solubility Issues : Low aqueous solubility (common in triazole carboxamides) may reduce bioavailability. Use DMSO as a co-solvent (<1% v/v) to mitigate false negatives .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Normalization : Apply statistical tools (e.g., Z-factor) to assess assay robustness .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability (e.g., RMSD < 2.0 Å) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the triazole ring) using Schrödinger Phase .

Q. How can crystallographic data from SHELXL be leveraged to refine structural ambiguities?

  • Refinement Workflow :
    • Import diffraction data into SHELXL for initial model building.
    • Apply anisotropic displacement parameters (ADPs) for non-H atoms.
    • Validate using R-factors (R1R_1 < 0.05 for high-resolution data) .
  • Twinning Analysis : Use SHELXD to detect pseudo-merohedral twinning and apply Hooft y parameters for correction .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

  • Key Challenges :
    • Low yields in triazole cyclization steps due to competing side reactions.
    • Purification difficulties with regioisomers (e.g., 1,4- vs. 1,5-triazole).
  • Solutions :
    • Use flow chemistry to improve heat/mass transfer during cyclization.
    • Employ preparative HPLC with C18 columns for isomer separation .

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